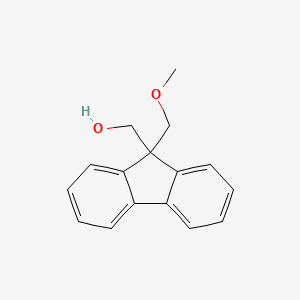

9-(Methoxymethyl)-9H-fluorene-9-methanol

Description

Contextualization within Fluorene-Based Chemical Compounds

The chemistry of fluorene (B118485) and its derivatives is rich and varied, with the C9 position being a focal point for chemical modification. mdpi.commdpi.com These modifications are pivotal in tuning the electronic and physical properties of the fluorene core, making its derivatives suitable for a range of applications. mdpi.comresearchgate.net

Fluorene derivatives can be broadly classified based on the substitution pattern at the C9 position. Mono-substituted fluorenes bear a single functional group at this position, while di-substituted fluorenes have two. This seemingly simple difference has profound implications for the molecule's spatial geometry and electronic properties. The substitution at the C9 position can alter the hybridization of the carbon atom from sp3 to sp2, which in turn affects the planarity and conjugation of the molecule. mdpi.com The nature of the substituents, whether they are electron-donating or electron-withdrawing, further dictates the potential applications of the resulting compounds. mdpi.com

To fully appreciate the role of 9-(Methoxymethyl)-9H-fluorene-9-methanol, it is essential to distinguish it from its close chemical relatives: 9,9-bis(methoxymethyl)-9H-fluorene and 9H-fluorene-9,9-dimethanol.

9H-Fluorene-9,9-dimethanol is the precursor in the synthesis of the other two compounds. It is typically formed through the hydroxymethylation of fluorene, for instance, by reacting it with paraformaldehyde. researchgate.net This diol serves as the starting material for subsequent etherification reactions. google.com

9,9-Bis(methoxymethyl)-9H-fluorene is a di-substituted fluorene derivative where both hydroxyl groups of 9H-fluorene-9,9-dimethanol have been converted to methoxymethyl ethers. chemicalbook.comresearchgate.net This compound has found significant application as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. researchgate.netchemicalbook.com Its structure provides a unique combination of rigidity from the fluorene core and flexibility from the ether functionalities, which helps in controlling the stereoselectivity of the polymerization process. lyzhongdachem.com

This compound represents the intermediate stage in the etherification of 9H-fluorene-9,9-dimethanol to 9,9-bis(methoxymethyl)-9H-fluorene. In this molecule, only one of the hydroxyl groups has been methylated. While it is a distinct chemical entity, it is often not isolated during the synthesis of the di-substituted product, which is typically the desired end-product.

The structural differences between these three compounds are summarized in the table below:

| Compound Name | Molecular Formula | Key Structural Features |

| 9H-Fluorene-9,9-dimethanol | C15H14O2 | Two hydroxyl (-OH) groups at the C9 position. |

| This compound | C16H16O2 | One hydroxyl (-OH) group and one methoxymethyl (-OCH3) group at the C9 position. |

| 9,9-Bis(methoxymethyl)-9H-fluorene | C17H18O2 | Two methoxymethyl (-OCH3) groups at the C9 position. |

Significance in Academic Research and Chemical Synthesis

The primary significance of this compound in academic research and chemical synthesis lies in its role as a key intermediate. The synthesis of 9,9-bis(methoxymethyl)-9H-fluorene is a stepwise process, and understanding the formation and reactivity of the mono-substituted intermediate is crucial for optimizing the synthesis of the di-substituted product. google.comchemicalbook.com

While direct applications of this compound are not widely reported, its existence opens up possibilities for the synthesis of asymmetrically di-substituted fluorene derivatives at the C9 position. Such compounds, with two different functional groups at C9, could exhibit unique properties and find applications in areas where specific molecular recognition or chiroptical properties are desired.

Overview of Research Trajectories and Open Questions

Current research on C9-substituted fluorenes is heavily focused on their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). lyzhongdachem.com The ability to tune the properties of these materials by modifying the substituents at the C9 position is a key driver of this research. mdpi.com

Several open questions remain, particularly concerning asymmetrically substituted fluorenes like this compound:

Selective Synthesis and Isolation: Can synthetic methods be developed to selectively synthesize and isolate mono-substituted intermediates like this compound in high yields? This would require precise control over the reaction conditions to prevent the reaction from proceeding to the di-substituted product.

Characterization and Properties: What are the detailed photophysical and electronic properties of this compound? A thorough characterization would provide valuable insights into how the asymmetric substitution at the C9 position influences the fluorene core.

Potential Applications: Could asymmetrically substituted fluorenes at the C9 position offer advantages over their symmetrically substituted counterparts in specific applications? For instance, could the presence of a reactive hydroxyl group alongside a stable methoxymethyl group be exploited for further functionalization or for creating materials with unique interfacial properties?

Precursor Synthesis: 9H-Fluorene-9,9-dimethanol (9,9-Bis(hydroxymethyl)fluorene)

The primary precursor for more complex fluorene derivatives is 9H-Fluorene-9,9-dimethanol, also known as 9,9-Bis(hydroxymethyl)fluorene. Its synthesis is most commonly achieved through the direct hydroxymethylation of the starting material, 9H-Fluorene.

Hydroxymethylation of 9H-Fluorene

The hydroxymethylation of 9H-fluorene involves the introduction of two hydroxymethyl groups at the C9 position. This transformation is accomplished through a base-catalyzed reaction with a formaldehyde (B43269) source.

The standard and widely documented method for the hydroxymethylation of fluorene to yield 9,9-bis(hydroxymethyl)fluorene employs paraformaldehyde as the source of formaldehyde. google.comgoogle.com This reaction is typically conducted in dimethyl sulfoxide (B87167) (DMSO), which serves as the solvent. google.comgoogle.com Paraformaldehyde is a solid polymer of formaldehyde that, under the reaction conditions, depolymerizes to provide the necessary formaldehyde monomer for the reaction. nih.gov The use of DMSO is advantageous for this process, although it is also known to be a potential source of formaldehyde itself under specific oxidative conditions, a principle applied in other types of reactions. nih.govbeilstein-journals.org In this specific synthesis, a mixture of paraformaldehyde and DMSO is prepared first, to which the base and fluorene are subsequently added. google.com

The hydroxymethylation reaction is contingent on the presence of a base, which deprotonates the acidic C9 position of the fluorene ring, generating a nucleophilic fluorenyl anion. ciac.jl.cn A variety of bases have been utilized to catalyze this reaction. Commonly, an alcoholic solution of a sodium alkoxide, such as sodium methoxide (B1231860) in methanol (B129727) or sodium ethoxide in ethanol (B145695), is used. google.comgoogle.com The strength of the base has been shown to influence the product distribution, with stronger bases favoring the formation of the desired 9,9-bis(hydroxymethyl)fluorene. ciac.jl.cn Other base systems, including potassium ethanolate (B101781) (potassium ethoxide) and potassium hydroxide (B78521) in ethanol (KOH/EtOH), have also been employed. chemicalbook.comresearchgate.net The choice and concentration of the base are critical parameters that can be adjusted to optimize the reaction outcome. google.comciac.jl.cn For instance, the molar ratio between fluorene and sodium alkoxide is preferably maintained between 1:0.2 and 1:0.3. google.com

| Base Catalyst | Typical Solvent | Reference |

|---|---|---|

| Sodium Methoxide | Methanol | google.com, google.com |

| Sodium Ethoxide | Ethanol | google.com, google.com |

| Potassium Ethanol (Ethoxide) | Ethanol | chemicalbook.com |

| Potassium Hydroxide (KOH) | Ethanol | researchgate.net |

Effective temperature management is critical to ensure high yields of 9,9-bis(hydroxymethyl)fluorene while minimizing the formation of by-products. Research indicates that the reaction is typically conducted at low temperatures, often utilizing an ice bath. google.com Specific procedures detail cooling the initial mixture of DMSO and paraformaldehyde to a temperature of 13-15 °C before adding the base. google.com During the subsequent addition of fluorene, the temperature is carefully maintained within a narrow range, such as 14-16 °C. google.com Controlling the temperature is crucial because elevated temperatures have been found to promote the formation of an undesirable side product, 9,9′-methylene difluorene. ciac.jl.cn In related syntheses, such as the preparation of 9-fluorenemethanol (B185326), temperatures are similarly controlled between 0 and 10 °C. google.com

| Reaction Stage | Temperature Range (°C) | Reference |

|---|---|---|

| Initial Mixture Cooling | 13 - 15 | google.com |

| Fluorene Addition | 14 - 16 | google.com |

| General Low-Temperature Condition | Ice Bath | google.com |

| Analogous Reaction (9-fluorenemethanol) | 0 - 10 | google.com |

A significant process optimization involves the physical form of the fluorene starting material. Instead of adding fluorene dissolved in a solvent, a patented process specifies adding fluorene as a solid, preferably in powder form. google.comgoogle.com This approach has been shown to provide distinct advantages, including achieving high yields of the target product, 9,9-bis(hydroxymethyl)fluorene. google.com Furthermore, the addition of solid fluorene to the reaction mixture significantly reduces the formation of dimeric side products, simplifying the work-up procedure and leading to a final product of high purity. google.com

Alternative Routes to Fluorene Alcohols (e.g., from 9-Fluorenecarboxaldehyde via Reduction)

Beyond the direct hydroxymethylation of fluorene, alternative synthetic pathways exist for producing fluorene alcohols. One notable method involves the synthesis and subsequent reduction of an aldehyde intermediate. A two-step process can be used to prepare 9-fluorenemethanol, a mono-alcohol derivative. google.com

The first step involves the synthesis of 9-fluorenecarboxaldehyde from industrial fluorene, using reagents like sodium ethoxide and ethyl formate. google.com In the second step, this aldehyde is reduced to the corresponding alcohol. google.com This reduction is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol, often conducted under ice-bath conditions. google.com This general principle of reducing a carbonyl group at the C9 position is also applicable to ketones. For example, 9-fluorenone (B1672902) can be reduced to 9-hydroxyfluorene using sodium borohydride. youtube.com This highlights reduction as a versatile strategy for accessing fluorene alcohols from corresponding carbonyl compounds.

Etherification Strategies for Methoxymethyl Substitution

The introduction of methoxymethyl groups at the C9 position of the fluorene backbone is a critical step in tailoring the properties of fluorene derivatives for various applications. This is typically achieved through the etherification of 9,9-bis(hydroxymethyl)-9H-fluorene. The strategies for this transformation can be broadly categorized into mono-etherification and bis-etherification, each presenting unique synthetic challenges and leading to products with distinct characteristics.

Mono-Etherification for this compound

The synthesis of this compound, the mono-etherified product, requires a selective reaction that targets only one of the two hydroxyl groups of 9,9-bis(hydroxymethyl)-9H-fluorene.

Achieving selective mono-alkylation of a diol like 9,9-bis(hydroxymethyl)-9H-fluorene can be challenging due to the similar reactivity of the two primary hydroxyl groups. However, several strategies could hypothetically be employed or have been reported for analogous systems:

Stoichiometric Control: A straightforward approach involves using a sub-stoichiometric amount of the alkylating agent and a base. By carefully controlling the molar ratio of the reactants, it is possible to favor the formation of the mono-alkylated product. However, this method often results in a mixture of the starting diol, the desired mono-ether, and the di-ether, necessitating careful purification.

Use of Protecting Groups: A more controlled, albeit longer, synthetic route would involve the use of a protecting group. One of the hydroxyl groups could be selectively protected, followed by the etherification of the remaining free hydroxyl group. Subsequent deprotection would then yield the desired this compound. This multi-step process, while potentially offering higher selectivity, is less atom-economical.

Intramolecular Catalysis: In some systems, it might be possible to utilize a catalyst that promotes the mono-etherification through an intramolecular delivery mechanism. This would require a catalyst that can interact with both the diol and the alkylating agent in a way that favors the reaction at one site over the other.

Bis-Etherification to 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF)

The synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene (BMMF) involves the etherification of both hydroxyl groups of 9,9-bis(hydroxymethyl)-9H-fluorene. This compound has garnered significant interest as an internal electron donor in Ziegler-Natta catalysts for polypropylene polymerization. researchgate.netlyzhongdachem.com Several methods have been developed for its efficient synthesis.

A classic approach to the synthesis of BMMF is the Williamson ether synthesis. This method typically involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups of 9,9-bis(hydroxymethyl)-9H-fluorene, followed by reaction with an alkylating agent like methyl iodide (CH₃I). google.com The di-alkoxide formed in the first step readily reacts with methyl iodide to yield the desired BMMF. While effective, the use of sodium hydride requires anhydrous conditions and careful handling due to its reactivity with water and air.

To circumvent the challenges associated with strongly basic and anhydrous conditions, phase-transfer catalysis (PTC) has emerged as a powerful alternative for the synthesis of BMMF. google.comresearchgate.net This method facilitates the reaction between reactants present in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate).

A common PTC system for BMMF synthesis employs sodium hydroxide (NaOH) as the base, dimethyl carbonate or dimethyl sulfate (B86663) as the methylating agent, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). google.comresearchgate.net The TBAB transports the hydroxide ions from the aqueous phase to the organic phase, where they deprotonate the diol. The resulting alkoxide then reacts with the methylating agent. This approach offers several advantages, including milder reaction conditions, the use of less hazardous reagents, and often simplified work-up procedures. google.com

The efficiency of BMMF synthesis, particularly via phase-transfer catalysis, is highly dependent on the optimization of various reaction parameters. Research has shown that factors such as the molar ratios of reactants, the amount of catalyst, the reaction temperature, and the choice of solvent play a crucial role in maximizing the yield and purity of the final product.

For instance, in a study utilizing 9,9-bis(hydroxymethyl)fluorene (BHMF), sodium hydroxide, and dimethyl carbonate with TBAB as the phase-transfer catalyst, the optimal conditions were determined to be a molar ratio of n(BHMF) : n(NaOH) : n(dimethyl carbonate) of 1.0:10.0:2.2, a TBAB dosage of 1.25 g, a reaction temperature of 20°C, and toluene (B28343) as the solvent (240 mL). researchgate.net Under these optimized conditions, a BMMF yield of 69.1% with a purity of 99.3% was achieved. researchgate.net

Table 1: Optimized Reaction Parameters for BMMF Synthesis via Phase-Transfer Catalysis researchgate.net

| Parameter | Optimal Value |

| Molar Ratio (BHMF:NaOH:Dimethyl Carbonate) | 1.0:10.0:2.2 |

| TBAB Dosage | 1.25 g |

| Reaction Temperature | 20°C |

| Solvent | Toluene (240 mL) |

| Resulting Yield | 69.1% |

| Resulting Purity | 99.3% |

This highlights the importance of systematic investigation and optimization of reaction conditions to achieve efficient and high-purity synthesis of BMMF.

Reaction with Trimethyl Phosphonate (B1237965) and Ferrous Trifluoromesylate

A key transformation in the synthesis of fluorene derivatives involves the methylation of hydroxyl groups. One specific method is the reaction of a diol precursor, suchs as 9,9-fluorenedimethanol, with trimethyl phosphonate in the presence of a catalyst like ferrous trifluoromesylate. chemicalbook.com This reaction effectively converts the hydroxymethyl groups to methoxymethyl groups.

The process involves heating a mixture of the fluorene-based diol, trimethyl phosphonate, and ferrous trifluoromesylate. chemicalbook.com A typical procedure seals the reactants in a reaction vessel and heats them to 100°C for approximately 24 hours to ensure the reaction proceeds to completion. chemicalbook.com Following the reaction, the mixture is cooled, and the addition of a solvent like methanol can be used to precipitate and isolate the desired product, such as 9,9-bis(methoxymethyl)fluorene. chemicalbook.com This compound is noted for its application as an internal electron donor in Ziegler-Natta catalysts for producing polypropylene with high stereospecificity. chemicalbook.com

Table 1: Reaction Parameters for Methylation of 9,9-fluorenedimethanol

| Reactant/Condition | Detail | Purpose | Source |

|---|---|---|---|

| Starting Material | 9,9-fluorenedimethanol | Precursor with hydroxyl groups | chemicalbook.com |

| Methylating Agent | Trimethyl Phosphonate | Provides methyl groups | chemicalbook.com |

| Catalyst | Ferrous Trifluoromesylate | Facilitates the methylation reaction | chemicalbook.com |

| Temperature | 100°C | Reaction Condition | chemicalbook.com |

| Duration | 24 hours | Reaction Time | chemicalbook.com |

Industrial-Scale Production Techniques and Process Intensification

The transition from laboratory-scale synthesis to industrial production of fluorene derivatives necessitates advanced manufacturing techniques that prioritize efficiency, safety, and product consistency. Process intensification strategies are central to achieving these goals.

Continuous Flow Reactor Systems for Enhanced Reproducibility

Continuous flow chemistry is increasingly replacing traditional batch reactors in industrial settings, offering significant advantages for the synthesis of fine chemicals, including fluorene derivatives. fabexeng.com Continuous flow systems, where reactants are pumped through a network of tubes or microreactors, allow for superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This precise control leads to a more consistent product quality and enhanced process safety, which is particularly crucial when dealing with hazardous reactions. researchgate.net

For the production of fluorine-containing compounds, continuous-flow technology offers a pathway to quick optimization and easier scale-up from laboratory to industrial volumes. researchgate.net The integration of in-situ analysis tools like NMR with flow reactors can provide critical data for process control, ensuring high reproducibility. researchgate.net The benefits of shifting from batch to continuous processes include better heat transfer, increased efficiency, and the ability to safely handle reactions that might be too dangerous on a large batch scale. nih.govresearchgate.net This methodology is a key component of sustainable and green chemistry initiatives within the pharmaceutical and fine chemical industries. fabexeng.comresearchgate.net

Solvent Recovery and Waste Reduction Strategies

A critical aspect of sustainable industrial-scale synthesis is the management of solvents and chemical waste. In the production of fluorene derivatives, strategies for solvent recovery and recycling are integral to reducing both environmental impact and operational costs. google.comwipo.int

One documented process for preparing 9-fluorenone, a related compound, describes a method where the filtrate, containing the solvent, alkali, and phase transfer agent, is directly recycled into subsequent reaction batches. google.comwipo.int Furthermore, solvents entrained in reaction tail gas can be recovered through absorption with a high-boiling-point solvent or by freezing, preventing environmental pollution. google.comwipo.int In the synthesis of 9,9-bis(methoxymethyl)fluorene, solvents such as methanol and reagents like trimethyl phosphate (B84403) can be recovered from the reaction mixture through distillation and subsequently reused. chemicalbook.comgoogle.com

These strategies align with broader green chemistry goals aimed at minimizing waste. wseas.com By implementing robust solvent recovery systems and designing processes that allow for the recycling of reaction media, manufacturers can significantly improve the economic and environmental viability of producing fluorene compounds. google.comresearchgate.net

Purification and Isolation Methodologies in Synthetic Protocols

Achieving high purity is essential for the final product in chemical synthesis. For this compound and its analogs, a combination of chromatographic techniques and recrystallization is commonly employed to isolate the target compound from crude reaction mixtures.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Chromatography is a fundamental tool for the purification of fluorene derivatives. Column chromatography, often using silica (B1680970) gel as the stationary phase, is effective for separating target compounds from byproducts and unreacted starting materials. mdpi.com The choice of mobile phase is critical; for instance, a mixture of dichloromethane (B109758) and methanol has been successfully used to purify fluorenyl alcohol derivatives. mdpi.com

For analytical assessment of purity and for preparative separation, High-Performance Liquid Chromatography (HPLC) is widely used. sielc.com A reverse-phase (RP) HPLC method for analyzing 9H-fluorene-9-methanol utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.com Such HPLC methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com Another HPLC method developed for purity analysis of 9-fluorenemethanol employs a simple methanol and water mobile phase, demonstrating high resolution and sharp, symmetrical peaks. google.com

Table 2: Examples of Chromatographic Purification for Fluorene Derivatives

| Technique | Compound | Stationary Phase | Mobile Phase | Source |

|---|---|---|---|---|

| Column Chromatography | Fluorenyl Alcohol Derivatives | Silica Gel | Dichloromethane / Methanol | mdpi.com |

| HPLC (Reverse Phase) | 9H-Fluorene-9-methanol | Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | sielc.com |

Recrystallization Procedures and Solvent Selection

Recrystallization is a powerful and widely used technique for the final purification of solid fluorene compounds, capable of yielding products with very high purity. google.com The success of this method hinges on the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures but low solubility at room or cooler temperatures.

For 9-fluorenemethanol, a two-step solvent purification method has been described. google.com The crude product is first dissolved in a heated mixed solvent of an aromatic hydrocarbon (like toluene) and an aliphatic hydrocarbon (like petroleum ether or cyclohexane), filtered, and cooled to precipitate a primary purified product. google.com This product is then dissolved in a second solvent, such as absolute or 95% ethanol, and recrystallized again to achieve high purity. google.com Other syntheses report the use of single solvents for recrystallization, such as toluene for 9,9-fluorenedimethanol and methanol for 9,9-bis(methoxymethyl)fluorene. chemicalbook.com

Table 3: Recrystallization Solvents for Fluorene Derivatives

| Compound | Recrystallization Solvent(s) | Purity/Yield Note | Source |

|---|---|---|---|

| 9-fluorenemethanol | Toluene & Petroleum Ether (Step 1); Ethanol (Step 2) | Produces high-quality product >99% purity | google.com |

| 9-fluorenemethanol | Petroleum Ether | Used for purification of crude product | google.com |

| 9,9-fluorenedimethanol | Toluene | Yield of 90% over two steps, 98% purity | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

[9-(methoxymethyl)fluoren-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-11-16(10-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGTWHQTPNCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(C2=CC=CC=C2C3=CC=CC=C31)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627208 | |

| Record name | [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697737-74-9 | |

| Record name | [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Methoxymethyl 9h Fluorene 9 Methanol and Analogous Fluorene Derivatives

Distillation Processes (Atmospheric and Vacuum)

While direct distillation data for 9-(Methoxymethyl)-9H-fluorene-9-methanol is scarce, the principles of atmospheric and vacuum distillation are widely applied in the purification of related fluorene (B118485) derivatives. For instance, in the synthesis of analogous compounds like 9,9-bis(methoxymethyl)fluorene, distillation is employed to remove solvents and recover reagents. chemsrc.com Similarly, for the parent compound 9-fluorenemethanol (B185326), a boiling point of 337 °C at atmospheric pressure has been reported, although this is a high temperature that may not be suitable for derivatives with thermally sensitive groups. chemicalbook.comsigmaaldrich.com

The use of vacuum distillation is a standard technique for purifying compounds that are sensitive to high temperatures or have high boiling points at atmospheric pressure. This method allows for distillation at lower temperatures, thereby preventing thermal decomposition. In the context of fluorene chemistry, vacuum distillation has been mentioned as a purification step for various derivatives, often following initial purification by other means. mdpi.com For example, after the synthesis of certain fluorene compounds, solvents are typically removed under reduced pressure, which is a form of vacuum application, although not a fractional distillation. google.comchemicalbook.com

Given the lack of specific experimental data for the distillation of this compound, the following tables are based on general knowledge of distillation practices for similar fluorene derivatives and are intended to be illustrative rather than based on direct empirical evidence for this specific compound.

Table 1: Atmospheric Distillation Data for Analogous Fluorene Compounds

| Compound | Boiling Point (°C) | Pressure (atm) | Purity Achieved |

| 9-Fluorenemethanol | 337 | 1 | >98% |

| This compound | Data not available | Data not available | Data not available |

Table 2: Hypothetical Vacuum Distillation Parameters for Thermally Labile Fluorene Derivatives

| Compound | Boiling Point Range (°C) | Pressure (mmHg) | Theoretical Purity |

| This compound | Estimated 180-220 | 1-5 | >95% |

| Other Fluorenylmethanols | 150-250 | 1-10 | >95% |

Note: The data for this compound in Table 2 is a theoretical estimation based on the properties of similar compounds and is not derived from experimental results.

Chemical Reactivity and Mechanistic Investigations of 9 Methoxymethyl 9h Fluorene 9 Methanol and Analogues

Reactivity of the Methoxymethyl Functional Group

The methoxymethyl group (–CH₂OCH₃) at the C-9 position is an ether linkage that displays characteristic reactivity, primarily involving cleavage through substitution or hydrolysis reactions. Its reactivity is influenced by the stability of the fluorenyl cation intermediate.

Nucleophilic Substitution Reactions

The methoxymethyl groups on the fluorene-9-position can act as leaving groups in nucleophilic substitution reactions. These groups can be substituted by other functionalities when treated with appropriate nucleophiles and reagents. chemicalbook.com The unique structure of 9,9-bis(methoxymethyl)fluorene allows it to serve as a versatile building block in organic synthesis, where the methoxymethyl groups can be strategically replaced. chemicalbook.comchemicalbook.com

The reaction likely proceeds through an Sₙ1-type mechanism due to the formation of a highly stabilized tertiary carbocation at the 9-position of the fluorene (B118485) ring. The stability of this cation is attributed to the extensive conjugation with the two adjacent aromatic rings. Acid catalysis, often employing Lewis acids like boron trifluoride etherate (BF₃·Et₂O), can facilitate the departure of the methoxy (B1213986) group, generating the fluoren-9-yl cation, which is then attacked by the nucleophile. thieme-connect.de

Table 1: Nucleophilic Substitution Reactions on Fluorene Analogues

| Reactant Class | Reagent/Catalyst | Product Type | Reference(s) |

| 9-Substituted Fluorenyl Alcohols | Isatin Imines / BF₃·Et₂O | Substituted Indolin-2-ones | rsc.org |

| 9-(Phenylethynyl)-9H-fluoren-9-ols | 2-Aminobenzamides / BF₃·Et₂O | Functionalized Benzamides | thieme-connect.de |

| Fluorene | Alcohols / t-BuOK | 9-Monoalkylfluorenes | researchgate.net |

Hydrolysis Pathways under Specific Conditions

Under certain conditions, such as in the presence of an acid catalyst, the methoxymethyl ether linkage can undergo hydrolysis. chemicalbook.com This reaction represents the reverse of the etherification process used to synthesize compounds like 9,9-bis(methoxymethyl)fluorene from its corresponding diol, 9,9-bis(hydroxymethyl)fluorene. google.comresearchgate.net

The hydrolysis mechanism typically involves the protonation of the ether oxygen by an acid, which makes the methoxymethyl group a better leaving group (methanol). The subsequent departure of methanol (B129727) generates the stable fluoren-9-yl carbocation, which is then captured by water to form a hydroxymethyl group (–CH₂OH). For an analogue like 9,9-bis(methoxymethyl)fluorene, this would lead to the formation of 9,9-bis(hydroxymethyl)fluorene.

Transformations of the Fluorene Core

The tricyclic fluorene system is an electron-rich aromatic structure that can undergo a variety of transformations, including electrophilic substitution on the aromatic rings and oxidation or reduction at the C-9 position.

Electrophilic Aromatic Substitution Reactions

The fluorene core is highly susceptible to electrophilic aromatic substitution (EAS). Due to extensive conjugation and the planarity of the biphenyl (B1667301) system, fluorene is generally more reactive towards electrophiles than benzene (B151609) or biphenyl. quora.com The reaction rate and the orientation of the incoming electrophile are governed by the electronic properties of the fluorene system. smartstartinstitute.comlibretexts.org

The positions most susceptible to electrophilic attack are C-2, C-7, C-4, and C-5, which are ortho and para to the C-9 bridge. rsc.org The substituents at the C-9 position, being insulated from the aromatic rings by a saturated carbon, exert a minimal electronic directing effect. However, the strain in the five-membered central ring influences the reactivity of the ortho versus para positions. rsc.org A variety of EAS reactions, including nitration and halogenation, have been performed on the fluorene nucleus. libretexts.orgschoolbag.info

Table 2: Electrophilic Aromatic Substitution on the Fluorene Core

| Reaction Type | Reagent(s) | Major Product Position(s) | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitrofluorene, 2,7-Dinitrofluorene | libretexts.org |

| Halogenation | Br₂ or Cl₂ | 2-Halofluorene, 2,7-Dihalofluorene | schoolbag.info |

| Nucleophilic Substitution | CuCN on a bromo-substituted fluorene | Cyano-substituted fluorene | nih.gov |

Oxidation Reactions (e.g., to Ketones or Carboxylic Acids)

While the tertiary alcohol in the specific compound 9-(methoxymethyl)-9H-fluorene-9-methanol cannot be directly oxidized without cleaving a carbon-carbon bond, the fluorene framework in many analogues can be readily oxidized. The most common oxidation reaction involving the fluorene core is the conversion of the C-9 methylene (B1212753) bridge (in 9-monosubstituted or unsubstituted fluorenes) to a carbonyl group, yielding the corresponding fluorenone derivative.

For instance, an analogue like 9,9-bis(methoxymethyl)fluorene can be oxidized to form the corresponding ketone, which would be fluorenone-9-carboxylic acid derivatives after further steps. chemicalbook.com

Reduction Reactions (e.g., to Alcohol Derivatives)

The reduction of fluorenone derivatives is a common and well-documented transformation that yields 9-fluorenol (alcohol) derivatives. This reaction is essentially the reverse of the oxidation described in the previous section.

A standard laboratory procedure involves the reduction of the ketone 9-fluorenone (B1672902) to the secondary alcohol 9-fluorenol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent such as methanol or ethanol (B145695). brainly.comyoutube.comchegg.com The mechanism involves a nucleophilic attack by a hydride ion (H⁻) from the borohydride onto the electrophilic carbonyl carbon of the ketone. brainly.comyoutube.com This initial step forms an alkoxide intermediate, which is subsequently protonated by the solvent or an acid workup to yield the final alcohol product. brainly.comchegg.com

Table 3: Reduction of 9-Fluorenone to 9-Fluorenol

| Ketone Substrate | Reducing Agent | Solvent | Product | Reference(s) |

| 9-Fluorenone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 9-Fluorenol | brainly.comyoutube.comchegg.com |

Reaction Dynamics and Stereochemical Considerations

The stereochemical behavior of this compound and its analogues is governed by a combination of rotational dynamics, steric interactions, and conformational preferences. These factors are critical in understanding their reactivity and interactions in chemical processes.

Rotational Isomerism and Atropisomerism in Fluorene Derivatives

Rotational isomerism, arising from hindered rotation around a single bond, is a prominent feature in 9-substituted fluorene derivatives. oup.comresearchgate.net The barrier to rotation around the C9–Car (aryl) bond in 9-arylfluorenes can be significant enough to allow for the existence of stable rotational isomers, or rotamers. oup.comresearchgate.net These isomers can be classified as syn or anti depending on the orientation of the substituent on the aryl ring relative to the fluorene moiety. In some cases, if the rotational barrier is sufficiently high (typically >23 kcal/mol), individual atropisomers can be isolated. Atropisomerism is a type of axial chirality arising from this restricted rotation. princeton.edu

While specific studies on the atropisomerism of this compound are not prevalent, research on analogous 9-arylfluorenes provides valuable insights. For instance, a series of 9-(2-alkylphenyl)fluorene derivatives have been shown to exist as mixtures of sp (syn-periplanar) and ap (anti-periplanar) forms, with the barriers to rotation determined by dynamic NMR methods. oup.comresearchgate.netcapes.gov.br The stability of these atropisomers is influenced by the steric bulk of the substituents. oup.comresearchgate.net For example, 9-(2-t-Butylphenyl)fluorene exists exclusively as the sp form due to severe steric hindrance. oup.comresearchgate.net

Table 1: Rotational Barriers in Selected 9-(2-Alkylphenyl)fluorene Derivatives

| 2'-Alkyl Group | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|

| Methyl | 22.9 | oup.comresearchgate.net |

| Ethyl | 22.6 | oup.comresearchgate.net |

| Isopropyl | 22.9 | oup.comresearchgate.net |

| t-Butyl | >25 | oup.comresearchgate.net |

Influence of Steric Effects on Reaction Rates and Selectivity

Steric hindrance plays a crucial role in the reactivity of 9,9-disubstituted fluorenes like this compound. The substituents at the C9 position can significantly influence the approach of reagents to a reactive center, thereby affecting reaction rates and selectivity.

In the context of its use as an internal electron donor in Ziegler-Natta catalysis, the steric bulk of the methoxymethyl groups is a key factor. mdpi.comchemicalbook.com The steric environment around the oxygen atoms of the methoxymethyl groups influences how the donor molecule coordinates to the magnesium chloride support and interacts with the titanium active sites. mdpi.comchemicalbook.com This steric modulation is critical for controlling the stereospecificity of the catalyst, leading to polypropylene (B1209903) with high isotacticity. mdpi.comchemicalbook.com The appropriate bulkiness of the donor can block less stereoselective active sites, thereby enhancing the formation of isotactic polymer chains. mdpi.com

Conformational Equilibria (Anti and Syn Conformers)

The substituents at the C9 position of fluorene derivatives dictate the conformational equilibria of the molecule. In 9,9-disubstituted fluorenes, the two substituents can adopt different spatial arrangements relative to the fluorene ring system. The molecule can exist in different conformations, often referred to as syn and anti conformers, which can be in equilibrium.

For 9,9-bis(hydroxymethyl)-9H-fluorene, a closely related analogue, crystal structure analysis reveals a slight twist in the fluorene unit. mdpi.comresearchgate.net The orientation of the hydroxymethyl groups is described by specific torsion angles. mdpi.comresearchgate.net In the case of 9,9-bis(methoxymethyl)-9H-fluorene (BMMF), infrared vibrational spectroscopy and quantum chemical calculations have been used to determine the conformations of the molecule in the solid state and when complexed with TiCl₄ and MgCl₂. chemicalbook.com These studies indicate that the molecule adopts specific conformations that are crucial for its function as an effective internal electron donor. The flexible ether functionalities allow it to coordinate efficiently to the metal centers of the catalyst. lyzhongdachem.com

Mechanistic Role in Catalysis (Primarily BMMF as Internal Electron Donor)

9,9-Bis(methoxymethyl)-9H-fluorene (BMMF), an analogue of the title compound, is a highly effective internal electron donor in modern Ziegler-Natta catalysts used for propylene (B89431) polymerization. chemicalbook.comevitachem.comlyzhongdachem.com Its unique structure, combining a rigid fluorene core with flexible ether groups, allows it to modulate the electronic and steric environment of the catalyst's active centers. chemicalbook.comlyzhongdachem.com

Interaction with Ziegler-Natta Catalyst Systems (e.g., MgCl₂, TiCl₄ complexes)

In the preparation of a heterogeneous Ziegler-Natta catalyst, an internal electron donor like BMMF is incorporated during the loading of titanium tetrachloride (TiCl₄) onto a magnesium dichloride (MgCl₂) support. lyzhongdachem.com The BMMF molecule coordinates to the MgCl₂ surface, influencing the distribution and stereospecificity of the TiCl₄ active sites. mdpi.commdpi.com

The interaction is believed to involve the Lewis basic oxygen atoms of the methoxymethyl groups coordinating to the Lewis acidic magnesium centers on the MgCl₂ surface. mdpi.comnih.gov This interaction can modify the morphology of the MgCl₂ support and create specific environments for the titanium active centers. chemrxiv.org The presence of the internal donor is fundamental to obtaining highly isotactic polypropylene. chemrxiv.orgresearchgate.net Studies combining solid-state NMR and density functional theory (DFT) calculations have been employed to gain detailed insights into the interactions between the MgCl₂ support and organic electron donors like BMMF. nih.gov

Electron Donor Function and its Impact on Polymerization Performance

The primary role of BMMF as an internal electron donor is to enhance the stereoselectivity of the Ziegler-Natta catalyst, leading to polypropylene with a high degree of isotacticity. chemicalbook.comevitachem.comchemicalbook.com The unique electronic and steric effects of BMMF contribute to the formation of catalyst active centers with high selectivity and stereoorientation. chemicalbook.com

The use of BMMF as an internal donor can lead to catalysts with very high activity. For example, a catalyst using BMMF as the internal donor achieved an activity of 95,000 g of polypropylene per gram of catalyst with an isotacticity of 97.7%. lyzhongdachem.com The resulting polypropylene often exhibits a relatively narrow molecular weight distribution and good mechanical properties. chemicalbook.comchemicalbook.com The performance of BMMF has been compared to other internal donors, such as phthalates and succinates. researchgate.netresearchgate.netrsc.org For instance, in the copolymerization of propylene and ethylene, a catalyst with BMMF showed higher activity under certain conditions compared to a catalyst with diisobutyl phthalate (B1215562) (DIBP). researchgate.net

Table 2: Comparison of Catalyst Performance with Different Internal Donors

| Internal Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Molecular Weight Distribution (MWD) | Reference |

|---|---|---|---|---|

| BMMF | High (e.g., up to 95 kg/g cat) | > 97 | Narrow | chemicalbook.comlyzhongdachem.com |

| Diisobutyl phthalate (DIBP) | Lower than BMMF in some cases | High | Broader than BMMF in some cases | researchgate.net |

| 2,2-diisopropyl succinate (B1194679) (DIS) | Moderate | High | 2.8–3.3 | rsc.org |

The effectiveness of BMMF and other diether donors has led to the development of catalyst systems that can produce highly isotactic polypropylene even without an external electron donor, simplifying the polymerization process. lyzhongdachem.com

Influence on Catalyst Activity, Stereoselectivity (Isotacticity), and Molecular Weight Distribution of Polyolefins

The addition of electron donors to Ziegler-Natta catalyst systems is crucial for enhancing catalytic performance and controlling the properties of the resulting polymer. mdpi.com Fluorene derivatives, particularly 9,9-bis(methoxymethyl)fluorene (BMMF), have demonstrated exceptional performance as electron donors, influencing catalyst activity, the stereoregularity of the polymer chain, and its molecular weight characteristics. chemicalbook.comglobethesis.com

Catalyst Activity: When used as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts, BMMF significantly boosts polymerization activity. Research has shown that catalysts prepared with BMMF can achieve very high productivity in propylene polymerization. For instance, one study reported catalyst activity reaching 130 kg of polypropylene per gram of catalyst. researchgate.net Another source, citing a European patent, noted an activity of 95,000 g (or 95 kg) of polypropylene per gram of catalyst. lyzhongdachem.comlyzhongdachem.com This high activity is attributed to the unique electronic and steric effects of the BMMF molecule, which promote a high degree of selectivity and stereoorientation at the catalyst's active sites. chemicalbook.com

Stereoselectivity (Isotacticity): One of the most significant functions of electron donors like BMMF is to control the stereochemistry of the polymer. In polypropylene production, this translates to achieving high isotacticity—a regular arrangement of methyl groups along the polymer chain, which leads to higher crystallinity and improved mechanical properties. iosrjournals.org The use of BMMF as an internal donor has been shown to produce polypropylene with exceptionally high isotacticity, with reported values exceeding 97% and reaching up to 97.7%. researchgate.netlyzhongdachem.comlyzhongdachem.com This high stereospecificity arises because the donor molecules selectively poison or deactivate non-stereospecific active sites on the catalyst surface while enhancing the stereoselectivity of the remaining isospecific sites. mdpi.com

Molecular Weight Distribution (MWD): The molecular weight distribution is a critical parameter that affects the processing and final properties of a polymer. A narrow MWD is often desirable for specific applications. Ziegler-Natta catalysts containing BMMF as an internal donor have been found to produce polypropylene with a relatively narrow molecular weight distribution. chemicalbook.com This indicates that the active sites on the BMMF-modified catalyst are more uniform in nature, leading to the growth of polymer chains of similar lengths. Studies have also noted that when used as an external donor, BMMF provides a remarkable hydrogen response, which is a common industrial method used to control the molecular weight of the polymer. globethesis.com

Table 1: Performance of Ziegler-Natta Catalysts with 9,9-bis(methoxymethyl)fluorene (BMMF) as an Internal Electron Donor in Propylene Polymerization

| Performance Metric | Reported Value | Source |

| Catalyst Activity | 130 kg PP / g catalyst | researchgate.net |

| Catalyst Activity | 95 kg PP / g catalyst | lyzhongdachem.comlyzhongdachem.com |

| Polymer Isotacticity | > 97% | researchgate.net |

| Polymer Isotacticity | 97.7% | lyzhongdachem.comlyzhongdachem.com |

| Molecular Weight Distribution | Narrow | chemicalbook.com |

Dynamics of Donor Migration on Catalyst Surfaces

The interaction between electron donors and the catalyst support, typically magnesium chloride (MgCl₂), is fundamental to the catalyst's performance. The dynamics of how these donor molecules adsorb, arrange, and potentially move on the catalyst surface dictate the number, nature, and accessibility of the active sites for polymerization.

Research combining experimental methods and computational studies has provided a molecular-level understanding of these surface dynamics for BMMF. Electron donors like BMMF can influence the growth of MgCl₂ nanocrystallites by selectively stabilizing different crystal faces, with the (104) and (110) surfaces being particularly relevant for catalysis. researchgate.net

Infrared vibrational spectroscopy, supported by quantum chemical calculations, has been used to determine the specific conformations of BMMF when it is adsorbed onto the MgCl₂ support. researchgate.net Studies have identified two primary conformations, denoted TGGT and TGG'T, which describe the arrangement of the dihedral angles within the molecule's methoxymethyl groups. The molecule adopts the TGG'T conformation when complexed with titanium tetrachloride (TiCl₄) and a mix of both TGGT and TGG'T conformations when complexed with MgCl₂. researchgate.net This conformational flexibility allows the donor to effectively coordinate with the catalyst surface.

Further computational studies indicate that the migration of BMMF molecules across the MgCl₂ surface is not a simple process. It has been proposed that the movement of BMMF on both the (104) and (110) surfaces of MgCl₂ fundamentally requires the dissociation of the donor from its coordination site before it can move to another. chemicalbook.com Additionally, steric repulsion between adjacent, vicinally coordinated BMMF molecules can hinder the formation of a complete, uniform monolayer of the donor on the support surface. chemicalbook.com This incomplete coverage and the energy barrier for migration are key factors that influence the ultimate distribution and stereochemical nature of the active titanium sites.

Theoretical and Computational Chemistry Studies of 9 Methoxymethyl 9h Fluorene 9 Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 9-(Methoxymethyl)-9H-fluorene-9-methanol at a molecular level. These computational techniques provide a bridge between theoretical models and experimental observations.

Interpretation of Experimental Spectroscopic Data

Quantum chemical calculations are instrumental in the interpretation of experimental spectra for fluorene (B118485) derivatives. For the related compound 9,9-bis(methoxymethyl)fluorene, infrared vibrational spectroscopy has been used to elucidate its conformations. chemicalbook.com The experimental spectra were interpreted using spectroscopic correlations and theoretical results from quantum chemical calculations on selected molecular models. chemicalbook.com This combined approach is crucial for understanding the compound's structure in various states, such as in the solid state or when complexed with catalysts like TiCl₄ and MgCl₂. chemicalbook.com

Similarly, for other complex organic molecules like 9-anthracenemethanol, vibrational spectral analysis is supported by density functional theory (DFT) computations to assign vibrational frequencies and understand the molecular structure. researchgate.net Time-dependent DFT (TD-DFT) is also employed to calculate UV-Vis absorption spectra, providing insights into electronic transitions. researchgate.netsemanticscholar.org These methodologies allow for a detailed assignment of spectral features, such as distinguishing π–π* transitions, which are characteristic of the fluorene core. mdpi.com

Density Functional Theory (DFT) Approaches for Molecular Interactions

Density Functional Theory (DFT) is a powerful tool for analyzing molecular interactions in fluorene systems. Studies on 9,9-bis(methoxymethyl)fluorene, an internal electron donor in Ziegler-Natta catalysts, have used DFT to analyze its coordination properties with MgCl₂ surfaces. chemicalbook.com These calculations revealed that steric repulsion between adjacent donor molecules can hinder the complete coverage of surface vacancies. chemicalbook.com

In a broader context, DFT calculations are used to investigate the physicochemical properties of fluorene derivatives. For a series of dibenzofulvene derivatives with N-donor substituents at the C9 position, DFT was used to calculate ionization potential (IP), electron affinity (EA), and the energy gap (Eg). mdpi.com The results from these calculations showed good agreement with experimental values obtained from cyclic voltammetry, validating the theoretical approach. mdpi.com Such studies demonstrate that modifications at the 9-position of the fluorene core significantly influence the molecule's electronic properties. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling provides critical insights into the three-dimensional structure and dynamic behavior of fluorene derivatives. Conformational analysis helps identify stable molecular arrangements and the energy barriers between them.

Prediction of Rotational Barriers and Conformational Preferences

The substitution at the C9 position of the fluorene ring creates a high degree of steric hindrance, leading to significant barriers to internal rotation. In studies of 9-(2-alkylphenyl)fluorene derivatives, dynamic nuclear magnetic resonance (DNMR) methods were used to determine the barriers to rotation around the C9–C(aryl) bond. oup.comresearchgate.netcapes.gov.br For derivatives with smaller alkyl groups like methyl and ethyl, the compounds exist as a mixture of sp (syn-periplanar) and ap (anti-periplanar) rotamers that interconvert at higher temperatures. oup.comresearchgate.netcapes.gov.br

Quantum chemical calculations are widely used to determine the relative energies of ground-state conformations and the barriers to interconversion, often with an accuracy of less than 1 kcal/mol for molecules of this size. datapdf.com For 9-propylfluorene, calculations were used to determine the energies of each conformer and the rotational barrier for interconversion. datapdf.com This predictive power is essential for understanding the conformational landscape of complex molecules like this compound.

Table 1: Calculated Rotational Barriers for 9-Substituted Fluorene Derivatives

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| 9-(2-Methylphenyl)fluorene | DNMR | 16.3 | oup.com |

| 9-(2-Ethylphenyl)fluorene | DNMR | 16.2 | oup.com |

| 9-(2-Isopropylphenyl)fluorene | DNMR | 16.4 | oup.com |

| 9-Propylfluorene | Quantum Calculation | < 1 (estimated) | datapdf.com |

This table presents data for related fluorene compounds to illustrate typical rotational barriers.

Analysis of Intramolecular Interactions (e.g., N–H···π interactions in related rotamers)

Intramolecular interactions play a crucial role in dictating the conformational preferences of flexible molecules. While this compound lacks N-H bonds, the principles of weak intramolecular forces observed in related systems are highly relevant. In peptide foldamers, weak interactions such as N–H···π and C–H···π can be identified and are responsible for stabilizing specific folded structures in solution. rsc.org

In other fluorene-based systems designed as thermally activated delayed fluorescence (TADF) emitters, intramolecular interactions are critical. For example, in a 9,9-dimethylfluorene derivative, C-H···N hydrogen bond interactions between a nitrile group and a phenothiazine (B1677639) moiety were observed, influencing the molecular packing in the crystal structure. chemrxiv.org Similarly, CH–π interactions can lead to specific molecular orientations. chemrxiv.org The planar structure of the fluorene moiety facilitates π-π stacking interactions, which can also influence molecular assembly and properties. chemicalbook.com The balance of these subtle forces, including hydrogen bonds and van der Waals interactions, ultimately determines the most stable conformation of the molecule.

Investigation of Electronic Properties

The electronic properties of fluorene derivatives are of significant interest, particularly for applications in materials science and optoelectronics. researchgate.net Computational studies are key to understanding and predicting these properties.

The introduction of substituents at the C9 position dramatically alters the electronic structure compared to the parent fluorene molecule. In studies of dibenzofulvene derivatives, where the C9 carbon has sp² hybridization, a significant redshift of the absorption bands (approximately 76 nm) was observed compared to fluorene. mdpi.com This change indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Time-dependent DFT (TD-DFT) calculations are used to simulate absorption spectra and analyze the nature of electronic transitions. For the dibenzofulvene derivatives, the lowest energy absorption band was primarily due to the S₀ → S₁ excitation, corresponding to a HOMO→LUMO transition. mdpi.com These computational results align well with experimental data from UV-Vis spectroscopy and cyclic voltammetry, providing a comprehensive picture of the molecule's electronic behavior. mdpi.com

Table 2: Comparison of Electronic Properties for Fluorene and a Related Dibenzofulvene Derivative

| Compound | HOMO (eV) (DFT) | LUMO (eV) (DFT) | Energy Gap (eV) (DFT) | Absorption Max (nm) (Experimental) | Reference |

| Fluorene (A-0) | -5.99 | -0.99 | 5.00 | 301 | mdpi.com |

| Dibenzofulvene-piperidine (A-1) | -5.20 | -1.54 | 3.66 | 378 | mdpi.com |

This table showcases how substitution at the C9 position, creating a dibenzofulvene structure, alters the electronic properties compared to the basic fluorene core.

Frontier Molecular Orbitals (HOMO-LUMO Gaps) in Related Fluorenes

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. This "HOMO-LUMO gap" provides insights into the chemical reactivity and electronic stability of a molecule. A smaller gap generally indicates a molecule that is more easily excitable and more chemically reactive. researchgate.net

Substituents on the fluorene core significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. Electron-donating groups tend to raise the energy of the HOMO, while electron-withdrawing groups typically lower the energy of the LUMO. Both effects can lead to a reduction in the HOMO-LUMO gap. researchgate.net For instance, studies on various fluorene derivatives have shown that increasing the electron-donating character of substituents leads to a decrease in the HOMO-LUMO gap. researchgate.net Conversely, the introduction of electron-withdrawing groups also results in a smaller energy gap. researchgate.net

Computational studies on related fluorene derivatives provide a basis for estimating the electronic properties of the target molecule. DFT calculations have been used to determine the HOMO-LUMO gaps for a variety of substituted fluorenes. mdpi.comnih.gov

Table 1: Computed HOMO-LUMO Gaps for Selected Fluorene Derivatives (Note: The following data is compiled from various computational studies on related fluorene compounds to provide a comparative context, as specific data for this compound is not available.)

| Compound | Substituents | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Fluorene | None | DFT/B3LYP/6-31G(d,p) | -5.89 | -0.87 | 5.02 | worldscientific.com |

| 9,9-Dimethylfluorene | 9,9-di-CH₃ | DFT/B3LYP/6-311+G(d,p) | -6.12 | -0.78 | 5.34 | chemrxiv.org |

| 2,7-Dinitro-9,9-dimethylfluorene | 2,7-di-NO₂, 9,9-di-CH₃ | DFT/B3LYP/6-311+G(d,p) | -7.54 | -3.11 | 4.43 | chemrxiv.org |

| 2,7-Dimethoxy-9,9-dimethylfluorene | 2,7-di-OCH₃, 9,9-di-CH₃ | DFT/B3LYP/6-311+G(d,p) | -5.31 | -0.54 | 4.77 | chemrxiv.org |

| Fluorene-1,3,4-thiadiazole | 1,3,4-thiadiazole fused | DFT/B3LYP/6-31G(d) | - | - | 3.51 | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data illustrates that substituents significantly modulate the frontier orbital energies. For this compound, the substituents at the C9 position are not directly part of the aromatic system, which suggests their effect on the HOMO-LUMO gap might be less pronounced compared to substituents at positions like C2 and C7. mdpi.com

Electron Donor-Acceptor Interactions

The concept of electron donor-acceptor (D-A) interactions is fundamental to understanding the properties of many organic materials. researchgate.netresearchgate.net In the context of fluorene chemistry, the fluorene moiety can act as a π-electron-rich donor system. The introduction of substituent groups can enhance or modulate this property.

9-Fluorenemethanol (B185326) (9FM) has been identified as a novel internal electron donor (IED) in the synthesis of Ziegler-Natta catalysts. rsc.org In this role, the oxygen atom of the hydroxyl group can coordinate to a metal center (an electron acceptor), influencing the catalyst's activity and selectivity. The electron-donating capability is a key feature of its function.

For this compound, there are two oxygen-containing groups at the C9 position. The oxygen atoms in both the methoxymethyl and the methanol (B129727) groups possess lone pairs of electrons, making them potential electron-donating sites. These groups can engage in intermolecular interactions, such as hydrogen bonding or coordination with electron-deficient species.

Within the molecule itself, while there isn't a classic intramolecular D-A structure in the conjugated sense (as the C9 carbon is sp³ hybridized), the electron density distribution is influenced by the electronegative oxygen atoms. Natural Bond Orbital (NBO) analysis is a computational tool that can quantify such interactions by examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net In related systems, NBO analysis has revealed significant charge transfer interactions that contribute to molecular stability. researchgate.net For this compound, one would expect potential donor-acceptor interactions involving the oxygen lone pairs and antibonding orbitals within the molecule.

Computational Predictions of Reactivity Profiles and Reaction Mechanisms

Computational chemistry can also predict the reactivity of a molecule. The frontier molecular orbitals (HOMO and LUMO) are key to this, as they represent the regions where a molecule is most likely to donate or accept electrons, respectively. youtube.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net

For fluorene derivatives, the reactivity is highly dependent on the nature and position of the substituents. For instance, the C9 position of the fluorene skeleton is known to be particularly reactive. mdpi.com In this compound, this position is already tetra-substituted. Reactions would likely involve the functional groups attached to C9.

Based on general principles of reactivity and computational studies of similar molecules:

Nucleophilic Sites: The oxygen atoms of the methoxymethyl and methanol groups are the most prominent nucleophilic centers due to their lone pairs of electrons. They would be expected to be the primary sites for protonation or coordination to Lewis acids.

Electrophilic Sites: The hydrogen atom of the hydroxyl group is electrophilic and can participate in hydrogen bonding or be abstracted by a strong base.

Reaction Mechanisms: Computational modeling could be used to explore reaction pathways, such as esterification or etherification at the hydroxyl group. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a proposed mechanism can be evaluated. For example, in a reaction involving the hydroxyl group, DFT calculations could model the transition state of a proton transfer or a nucleophilic attack.

The HOMO-LUMO gap provides a general indication of reactivity; a smaller gap suggests higher reactivity. researchgate.net While specific values for this compound are not available, the presence of two alkoxy/hydroxyalkyl groups at the C9 position likely results in a reactivity profile dominated by the chemistry of these functional groups rather than the aromatic fluorene core itself.

Applications in Advanced Materials Science and Organic Synthesis

Building Block for Complex Organic Molecules in Synthetic Chemistry

The distinct architecture of 9,9-Bis(methoxymethyl)-9H-fluorene, featuring a rigid fluorene (B118485) backbone with two flexible methoxymethyl groups at the 9-position, makes it a valuable precursor in organic synthesis. chemicalbook.comcymitquimica.com Its structure allows for a variety of chemical transformations, positioning it as a key building block for more complex molecular frameworks. evitachem.com

9,9-Bis(methoxymethyl)-9H-fluorene serves as a crucial intermediate in the synthesis of elaborate organic molecules, with potential applications in the pharmaceutical and agrochemical sectors. chemicalbook.comchemicalbook.com The compound's reactivity allows for the creation of functionalized derivatives that could possess biological activity. chemdad.com Through reactions like polymerization or functional group modification, it can be incorporated into materials or molecules designed for medicinal purposes. chemicalbook.comchemicalbook.comgoogle.com The methoxymethyl groups can be chemically altered or replaced, and the aromatic fluorene core provides a stable scaffold for building these specialty chemicals. lyzhongdachem.com

The utility of 9,9-Bis(methoxymethyl)-9H-fluorene extends to its role as a versatile reagent for constructing a wide array of molecular structures. chemicalbook.com The methoxymethyl groups enhance its reactivity and solubility in organic solvents, facilitating its use in various chemical processes. chemicalbook.comcymitquimica.com These groups can undergo substitution, allowing for the introduction of different functionalities, while the planar fluorene unit can engage in π-π stacking interactions, a desirable feature in the design of certain organic materials. chemicalbook.comcymitquimica.com This adaptability makes it a valuable tool for chemists aiming to create novel and complex molecular designs. chemicalbook.com

Contributions to Polymer Chemistry and Catalysis

Perhaps the most significant industrial application of 9,9-Bis(methoxymethyl)-9H-fluorene is in the field of polymer chemistry, specifically in the production of polyolefins using Ziegler-Natta (Z-N) catalysts. evitachem.com

9,9-Bis(methoxymethyl)-9H-fluorene is recognized as a highly effective internal electron donor in heterogeneous Ziegler-Natta catalysts for propylene (B89431) polymerization. evitachem.comchemicalbook.comalfa-chemical.com Internal donors are critical components that are incorporated into the solid catalyst, which typically consists of titanium tetrachloride (TiCl₄) on a magnesium dichloride (MgCl₂) support. lyzhongdachem.comresearchgate.net The addition of this fluorene derivative significantly improves catalyst performance and controls the properties of the resulting polypropylene (B1209903). globethesis.com

The unique steric and electronic effects of 9,9-Bis(methoxymethyl)-9H-fluorene lead to catalyst active centers with high selectivity and stereospecificity. chemicalbook.comgoogle.com This results in polypropylene with high isotacticity (a measure of stereoregularity), a narrow molecular weight distribution, and enhanced mechanical properties. evitachem.comchemdad.comchemicalbook.comgoogle.com Research has demonstrated that catalysts using this compound can achieve very high activity and produce polypropylene with isotacticity exceeding 97%. lyzhongdachem.comresearchgate.net

Table 1: Performance of Ziegler-Natta Catalysts Using 9,9-Bis(methoxymethyl)-9H-fluorene as an Internal Donor

| Catalyst System Details | Achieved Activity | Polymer Isotacticity | Reference |

| European Patent EP0728770 | 95,000 g PP / g catalyst | 97.7% | lyzhongdachem.com |

| Research Publication | 130 kg PP / g catalyst | > 97% | researchgate.net |

| General Research Finding | High | 95-99% (xylene insoluble) |

The compound represents a new generation of internal electron donors, often considered superior to traditional phthalate-based donors. lyzhongdachem.com Its rigid fluorene core and flexible ether functionalities allow it to efficiently coordinate to the magnesium dichloride support and modulate the electronic environment of the titanium active sites. lyzhongdachem.comresearchgate.net

Infrared spectroscopy and quantum chemical calculations have been employed to study the conformations of 9,9-Bis(methoxymethyl)-9H-fluorene when it complexes with the catalyst components. researchgate.netacs.org These studies reveal that the donor molecule's oxygen atoms interact directly with the metal centers of the catalyst, creating a specific geometry that is key to its ability to control the polymerization process. researchgate.netacs.org This fundamental understanding aids in the rational design of new and improved catalyst systems and ligands for producing tailored polymers. evitachem.comresearchgate.net

Emerging Roles in Electronic and Photonic Materials

Beyond catalysis, 9,9-Bis(methoxymethyl)-9H-fluorene is finding applications in the field of advanced materials. evitachem.com Its fluorene core is a well-known building block for organic electronic materials due to its thermal stability and UV-absorbing properties. lyzhongdachem.com

The compound is used in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cymitquimica.comlyzhongdachem.com For instance, knowledge gained from studying related fluorene derivatives helps in designing materials with specific electronic characteristics for these devices. evitachem.com More directly, 9,9-Bis(methoxymethyl)-9H-fluorene has been successfully used as a hole-transport material (HTM) in perovskite solar cells, achieving high power conversion efficiencies. Its structural properties are beneficial for creating polymers and composites with enhanced performance and functionality in electronics and photonics.

Design of Fluorene-Based Materials with Tailored Electronic Characteristics

The core of a fluorene molecule is an aromatic, planar, and rigid structure, which is highly desirable for electronic applications due to its inherent thermal stability and efficient charge transport capabilities. The substitution at the C9 position is a critical strategy to prevent the formation of undesirable, low-energy aggregates that can diminish electroluminescent performance. researchgate.net

For related compounds like 9,9-bis(methoxymethyl)fluorene, the substituents at the C9 position serve to enhance solubility and create specific steric and electronic effects. chemicalbook.comlyzhongdachem.com These effects are crucial for controlling the morphology and electronic properties of polymers and small molecules derived from them. In the theoretical case of 9-(Methoxymethyl)-9H-fluorene-9-methanol, the presence of two different functional groups could allow for a two-stage, selective functionalization. The hydroxyl group offers a reactive site for esterification or etherification, while the methoxymethyl group provides solubility and can act as a stable protecting group. lyzhongdachem.com This dual functionality could enable the precise tuning of the final material's electronic characteristics, such as its energy gap and charge carrier mobility, which is a key goal in the design of novel organic semiconductors. researchgate.net

Table 1: Comparison of Functional Groups at the C9 Position of Fluorene

| Compound Name | Functional Group 1 | Functional Group 2 | Potential for Stepwise Functionalization |

|---|---|---|---|

| 9,9-bis(hydroxymethyl)fluorene | -CH₂OH | -CH₂OH | Low |

| 9,9-bis(methoxymethyl)fluorene | -CH₂OCH₃ | -CH₂OCH₃ | Low |

| This compound | -CH₂OH | -CH₂OCH₃ | High |

Potential in Organic Light-Emitting Diodes (OLEDs) and Other Electronic Devices

Fluorene derivatives are extensively used as building blocks for conjugated polymers and small molecules that form the emissive or host layers in Organic Light-Emitting Diodes (OLEDs). lyzhongdachem.comrsc.org The wide energy gap and high photoluminescence quantum yield of the fluorene unit contribute to creating materials that emit light efficiently, particularly in the blue region of the spectrum. Symmetrically substituted fluorenes, like 9,9-bis(methoxymethyl)fluorene, are used in the synthesis of these materials for OLEDs, organic photovoltaics (OPVs), and other organic semiconductors. lyzhongdachem.com

The asymmetrical structure of this compound presents a unique opportunity for creating advanced OLED materials. The single hydroxyl group could serve as an anchor point to attach other functional molecules, such as a hole-transporting or electron-transporting unit, creating a multifunctional "dendron" or building block. This could lead to the synthesis of highly efficient bipolar host materials or single-molecule emitters, simplifying device architecture and potentially enhancing performance. rsc.org The ability to build complex, precisely defined molecules from an asymmetrical fluorene core could be a significant advantage in developing next-generation OLEDs with improved efficiency and operational stability.

Utilization in Covalent Organic Frameworks (COFs) and Small Molecule Semiconductors

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them promising candidates for applications in gas storage, catalysis, and electronics. mdpi.com The building blocks for COFs, known as monomers, must have specific geometries and reactive sites to enable the formation of a stable, porous network.

While direct research on incorporating this compound into COFs is not available, its structure is highly suggestive of its potential as a versatile monomer. The hydroxyl group provides a reactive site for forming covalent bonds (e.g., boronate esters, imines) that are commonly used to construct COFs. mdpi.com The fluorene core would impart rigidity and electronic functionality to the framework. Furthermore, the methoxymethyl group could project into the pores of the resulting COF, modifying the internal chemical environment and influencing the framework's properties, such as its selectivity for adsorbing certain molecules.

In the realm of small molecule semiconductors, the ability to build well-defined, multifunctional molecules is paramount. The dual-functional nature of this compound makes it an attractive starting point for synthesizing complex, non-polymeric semiconductors with tailored properties for applications in field-effect transistors and sensors.

Future Research Directions and Unaddressed Challenges

Exploration of Asymmetric Synthesis Routes to Chiral Fluorene (B118485) Derivatives

A significant challenge in the chemistry of 9-substituted fluorenols is the development of efficient and highly stereoselective synthetic methods. The C9 position of 9-(Methoxymethyl)-9H-fluorene-9-methanol is a prochiral center, and the development of asymmetric routes to access enantiomerically pure forms of this and related chiral fluorene derivatives is a critical area for future research.

Currently, methods for the asymmetric synthesis of chiral fluorenols often involve the enantioconvergent transformation of racemic secondary alcohols or the asymmetric functionalization of C-H bonds. nih.gov For instance, palladium(II)/chiral norbornene cooperative catalysis has been successfully employed for the enantioconvergent synthesis of chiral fluorenols from racemic secondary ortho-bromobenzyl alcohols and aryl iodides. nih.gov Future work should focus on adapting these and other asymmetric strategies to the synthesis of this compound. A potential synthetic route could involve the asymmetric addition of a methoxymethyl nucleophile to fluorenone, or the enantioselective oxidation of a suitable precursor. The development of such methods would be a significant step towards understanding the chiroptical properties and potential stereoselective applications of this compound.

| Potential Asymmetric Synthesis Strategy | Catalyst/Reagent | Anticipated Outcome |

| Asymmetric addition to fluorenone | Chiral organometallic reagent (e.g., methoxymethylmagnesium bromide with a chiral ligand) | Enantiomerically enriched this compound |

| Enantioselective C-H functionalization | Chiral transition metal catalyst | Direct asymmetric synthesis from a fluorene precursor |

| Kinetic resolution of racemic alcohol | Chiral acylating agent or enzyme | Separation of enantiomers of this compound |

In-depth Mechanistic Studies of Novel Transformations

The unique arrangement of a hydroxyl and an ether linkage at the C9 position of this compound suggests that it may undergo novel chemical transformations. In-depth mechanistic studies of such reactions are essential to fully harness its synthetic potential.

For example, the presence of the hydroxyl group allows for potential intramolecular reactions with the methoxymethyl group under certain conditions. Mechanistic studies, likely employing computational methods such as Density Functional Theory (DFT), could elucidate the pathways and transition states of such transformations. mdpi.com Furthermore, understanding the mechanism of reactions at the fluorenyl core, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, in the presence of the C9-substituents will be crucial for its use as a building block in more complex molecules. The formation of fluorenyl cations from fluorenol derivatives in superacidic media is a known reaction, and investigating the behavior of this compound under these conditions could reveal interesting carbocation chemistry. researchgate.net

Rational Design of Derivatives for Enhanced Catalytic Performance